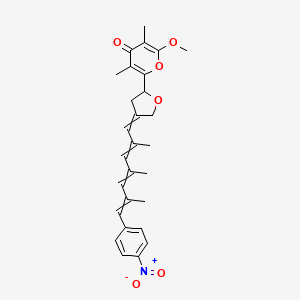

Neoaureothin

Description

Properties

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Neoaureothin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a nitro-containing polyketide metabolite produced by various species of the genus Streptomyces. As a member of the aureothin class of compounds, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. These activities include anticancer, antibiotic, antimalarial, immunomodulatory, and nematicidal effects, marking it as a valuable secondary metabolite for the development of novel therapeutics.[1] However, the relatively low production yield of neoaureothin in wild-type Streptomyces strains presents a significant challenge for its large-scale production and clinical application.[1]

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of neoaureothin from its native producers. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the fields of natural product chemistry, microbiology, and drug development in their efforts to harness the therapeutic potential of this promising compound.

Discovery and Characterization

Neoaureothin was first isolated from the crude streptovaricin complex produced by Streptomyces spectabilis. Its structure was determined through degradation studies and analysis of its spectral properties.[1] It belongs to the γ-pyrone polyketide family and has been identified as a potent inhibitor of HIV replication in primary human cells.[2] Subsequent studies have also identified neoaureothin and its analogs, such as aureothin and alloaureothin, from other Streptomyces species, including endophytic strains.[3][4][5] These compounds have demonstrated significant nematicidal activity against pathogens like the pine wood nematode, Bursaphelenchus xylophilus.[3][4]

Biosynthesis and Regulation

The production of secondary metabolites like neoaureothin in Streptomyces is a complex process, governed by intricate regulatory networks. The biosynthesis of such polyketides is encoded by large gene clusters that include regulatory genes known as cluster-situated regulators (CSRs).[6][7] These CSRs integrate various physiological and environmental signals to control the onset and level of antibiotic production.[6][7]

Recent advances in metabolic engineering and synthetic biology have offered new avenues to enhance neoaureothin production. One successful strategy involves the heterologous expression of the neoaureothin biosynthetic gene cluster in a genetically engineered host, such as Streptomyces coelicolor M1152, which has had its native secondary metabolite gene clusters deleted.[8][9] Furthermore, engineering the precursor supply chain has proven effective. A quorum sensing (QS)-based metabolic engineering of the precursor pool (QMP) system has been developed to increase the availability of CoA-derived precursors required for polyketide synthesis. This system, which utilizes a QS-responsive promoter to drive the expression of precursor biosynthesis genes, has been shown to increase neoaureothin productivity by up to four-fold in the heterologous host S. coelicolor M1152 without negatively impacting cell growth.[8]

Experimental Protocols

Fermentation of Streptomyces for Neoaureothin Production

Successful production of neoaureothin relies on optimized fermentation conditions. While specific parameters may vary between different Streptomyces species and strains, the following protocol provides a general framework based on common practices for Streptomyces fermentation.[10][11][12][13][14]

a. Media Preparation:

-

Seed Medium: Tryptone Soya Broth (TSB) or a similar nutrient-rich medium is often used for initial seed culture.

-

Production Medium: A variety of media can be used. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts (e.g., CaCO₃, K₂HPO₄).[12][13] The specific composition should be optimized for the producing strain.

b. Inoculation and Culture Conditions:

-

Inoculate a flask containing the seed medium with a spore suspension or mycelial fragment of the Streptomyces strain.

-

Incubate the seed culture on a rotary shaker (e.g., 200-220 rpm) at a suitable temperature (typically 25-30°C) for 2-5 days.[12][14]

-

Transfer an aliquot of the seed culture (e.g., 4-5% v/v) into a larger flask containing the production medium.[10][12]

-

Incubate the production culture under similar shaking and temperature conditions for an extended period, typically 7-12 days.[10][12][13] The optimal fermentation time should be determined by monitoring neoaureothin production, which can be assessed via HPLC analysis of culture extracts.

-

Key parameters to optimize include initial pH (often in the range of 6.5-8.0), aeration (influenced by flask volume and shaking speed), and temperature.[10][12][13]

Extraction of Neoaureothin

Following fermentation, neoaureothin must be extracted from the culture broth and mycelium. As a polyketide, it is typically soluble in organic solvents.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture supernatant separately using a suitable organic solvent, such as ethyl acetate or acetone.[4][15] This process should be repeated multiple times (e.g., three times) to ensure complete extraction.[4]

-

Combine the organic extracts.

-

Concentrate the combined extracts in vacuo using a rotary evaporator to obtain a crude extract.

Purification of Neoaureothin

The crude extract contains a mixture of metabolites. Chromatographic techniques are employed to isolate neoaureothin to a high degree of purity.

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing neoaureothin.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing neoaureothin and concentrate them.

-

Perform further purification using preparative reverse-phase HPLC (RP-HPLC).

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final purification.

-

The purity of the final compound should be verified by analytical HPLC and spectroscopic methods.

-

Structure Elucidation

The identity and structure of the purified neoaureothin are confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[16][17]

Data Presentation

Table 1: Optimized Fermentation Parameters for Secondary Metabolite Production in Streptomyces

| Parameter | Optimized Range/Value | Reference(s) |

| Culture Temperature | 25 - 39°C | [10][13] |

| Initial Medium pH | 6.5 - 8.0 | [10][12][13] |

| Incubation Time | 9 - 12 days | [10][12] |

| Inoculum Size | 4 - 5% (v/v) | [10][12] |

| Shaker Speed | 140 - 220 rpm | [10][12] |

| Liquid Volume | 100 - 200 mL (in 1-L flask) | [10][12] |

Note: These parameters are generalized from studies on various Streptomyces species and should be optimized for the specific neoaureothin-producing strain.

Table 2: Biological Activity of Aureothin/Neoaureothin and Derivatives

| Compound/Activity | IC₅₀ / IC₉₀ / MIC | Target | Reference(s) |

| Neoaureothin/Aureothin | Potent Hits | HIV Inhibition | [2] |

| Synthetic Derivative #7 | IC₉₀ < 45 nM | HIV Replication | [2] |

| Alloaureothin | IC₅₀ = 30 µM | Human Fibrosarcoma HT1080 Cells | [5] |

| Aureothin & Alloaureothin | Nematicidal | Bursaphelenchus xylophilus | [3][4] |

Table 3: Spectroscopic Data for Neoaureothin (Spectinabilin)

| Data Type | Key Characteristics |

| Molecular Formula | C₂₅H₂₉NO₅ |

| Molecular Weight | 423.5 g/mol |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, methoxy groups, and methyl groups consistent with the polyketide structure. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons confirming the carbon skeleton. |

| UV-Vis | Absorption maxima characteristic of the chromophore. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Note: Specific chemical shifts and coupling constants should be referenced from primary literature for definitive structural assignment.

Conclusion

Neoaureothin stands out as a natural product with significant therapeutic promise. While its discovery and characterization have laid a strong foundation, the primary bottleneck remains its low production yield. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to overcome this challenge. Future efforts will likely focus on further optimization of fermentation processes, advanced metabolic engineering of producer strains, and the exploration of synthetic biology tools to create robust, high-yield production platforms. Such advancements are critical to fully unlock the potential of neoaureothin and its analogs for the development of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New aureothin derivative, alloaureothin, from Streptomyces sp. MM23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Diverse Type II Polyketide Core Structures in Streptomyces coelicolor M1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3journals.org [e3journals.org]

- 15. mdpi.com [mdpi.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent and Diverse Biological Activities of Neoaureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide metabolite, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the known biological activities of Neoaureothin, with a focus on its anticancer, antimicrobial, and insecticidal properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction

Neoaureothin is a member of the aureothin group of nitro-containing polyketides, which are known for their diverse biological effects. Its unique chemical structure is the basis for its wide-ranging activities, which include potent anti-HIV, anticancer, antimicrobial, and insecticidal effects. This guide delves into the specifics of these activities, presenting the available data in a structured format to facilitate further research and development.

Anticancer Activity

Neoaureothin has exhibited cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on its anticancer activity.

Table 1: Anticancer Activity of Neoaureothin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | - | - | - |

Further research is required to populate this table with specific IC50 values for Neoaureothin against a range of cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of Neoaureothin against cancer cell lines is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is then quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of Neoaureothin. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the Neoaureothin concentration and fitting the data to a dose-response curve.

Implicated Signaling Pathways in Cancer

While the specific signaling pathways modulated by Neoaureothin in cancer cells are yet to be fully elucidated, related compounds and natural products often exert their anticancer effects through the modulation of key cellular signaling cascades. Further investigation is warranted to determine if Neoaureothin impacts pathways such as the MAPK and NF-κB signaling pathways, which are frequently dysregulated in cancer.

Diagram 1: General Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the IC50 of Neoaureothin in cancer cells.

Antimicrobial Activity

Neoaureothin has shown promise as an antimicrobial agent. The following table is intended to summarize its minimum inhibitory concentrations (MICs) against various microorganisms.

Table 2: Antimicrobial Activity of Neoaureothin (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Citation |

| Data Not Available | - | - | - |

Further studies are needed to determine the MIC values of Neoaureothin against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of Neoaureothin is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Two-fold serial dilutions of Neoaureothin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of Neoaureothin at which there is no visible growth (turbidity) in the wells.

Diagram 2: Workflow for Broth Microdilution Assay

Caption: General workflow for determining the MIC of Neoaureothin.

Insecticidal Activity

Neoaureothin has also been identified as a potential insecticidal agent. The following table is designed to present its lethal dose (LD50) or lethal concentration (LC50) values against various insect species.

Table 3: Insecticidal Activity of Neoaureothin (LD50/LC50 Values)

| Insect Species | Assay Type | LD50/LC50 | Citation |

| Data Not Available | - | - | - |

Quantitative data on the insecticidal activity of Neoaureothin is currently unavailable and requires further investigation.

Experimental Protocol: Insecticidal Bioassay (Topical Application)

The lethal dose 50 (LD50) of Neoaureothin against specific insect species can be determined using a topical application bioassay.

Principle: This method involves the direct application of a known amount of the insecticide to the body surface of the insect to determine the dose that is lethal to 50% of the test population.

Procedure:

-

Insect Rearing: The target insect species is reared under controlled laboratory conditions to ensure a uniform and healthy population for testing.

-

Preparation of Doses: A series of concentrations of Neoaureothin are prepared in a suitable solvent (e.g., acetone).

-

Topical Application: A small, precise volume (e.g., 1 µL) of each Neoaureothin dilution is applied to a specific part of the insect's body (e.g., the dorsal thorax) using a micro-applicator. A control group is treated with the solvent alone.

-

Observation: The treated insects are placed in clean containers with access to food and water and are observed for mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

LD50 Calculation: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population.

Diagram 3: Workflow for Topical Application Insecticidal Bioassay

Caption: Workflow for determining the LD50 of Neoaureothin in insects.

Anti-HIV Activity

Recent studies have highlighted the potent anti-HIV activity of aureothin/neoaureothin derivatives. A lead compound demonstrated strong anti-HIV activity with an IC90 of less than 45 nM. The mechanism of action is distinct from current clinical drugs, involving the inhibition of de novo virus production by blocking the accumulation of HIV RNAs that encode for structural components of virions.

Table 4: Anti-HIV Activity of Neoaureothin Derivatives

| Compound/Derivative | Target | IC90 (nM) | Citation |

| Lead Compound #7 | HIV-1 | <45 | [1] |

Implicated Signaling Pathway in Anti-HIV Activity

The anti-HIV mechanism of a lead aureothin derivative involves the inhibition of HIV gene expression, which is a step in the viral replication cycle. This mode of action is different from that of many clinically approved drugs that target viral enzymes like reverse transcriptase, protease, and integrase.

References

Neoaureothin: An In-Depth Technical Guide on its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, and its synthetic derivatives have emerged as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the current understanding of Neoaureothin's mechanism of action, focusing on its unique approach to inhibiting viral replication. This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of antiviral drug discovery and development. The primary focus of this guide is on the anti-HIV activity of Neoaureothin and its derivatives, as this is the most extensively studied aspect of its antiviral properties.

Introduction

The continuous evolution of viral pathogens and the emergence of drug-resistant strains necessitate the discovery and development of novel antiviral agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads, and Neoaureothin, a member of the γ-pyrone polyketide class, has demonstrated significant potential in this regard. Initial screenings of natural compound libraries identified Neoaureothin and its structural relative, Aureothin, as potent inhibitors of HIV replication. Subsequent synthetic efforts have led to the development of derivatives with improved efficacy and safety profiles.

This guide delves into the molecular intricacies of how Neoaureothin and its analogs exert their antiviral effects, providing a foundation for further research and potential therapeutic applications.

Mechanism of Action against HIV

The antiviral mechanism of Neoaureothin and its derivatives against HIV is distinct from all currently approved antiretroviral drugs. The primary mode of action is the inhibition of de novo virus production from integrated proviruses by specifically blocking the accumulation of late-stage HIV RNAs.

Post-integrational Inhibition

Neoaureothin's inhibitory action occurs after the integration of the viral DNA into the host cell's genome. This is a critical distinction from many existing antiretroviral therapies that target earlier stages of the viral life cycle, such as reverse transcription and integration. This post-integrational activity suggests that Neoaureothin targets host or viral factors involved in the expression of viral genes.

Blockade of Viral RNA Accumulation

The core of Neoaureothin's antiviral activity lies in its ability to prevent the accumulation of specific HIV-1 RNA transcripts. These include the unspliced and singly spliced RNAs that encode for the viral structural proteins (Gag, Pol) and the viral genomic RNA itself. This targeted inhibition of late viral RNA species effectively halts the production of new virions. The precise mechanism for this reduction in viral RNA—whether through inhibition of transcription, promotion of RNA degradation, or interference with RNA transport—remains an active area of investigation.

Modulation of Host Cellular Pathways

Proteomic analyses of cells treated with Neoaureothin derivatives suggest a potential modulation of cellular pathways that are linked to HIV infection. Importantly, this modulation appears to be specific, as no significant global changes in protein expression have been observed in primary human blood cells. This suggests that Neoaureothin may interact with specific host factors that are co-opted by the virus for its replication, representing a promising avenue for host-directed antiviral therapy.

Quantitative Data

The following table summarizes the available quantitative data for a potent synthetic derivative of Aureothin, designated as compound #7.

| Compound | Virus | Assay | Endpoint | IC90 (nM) | Cell Type | Reference |

| Compound #7 | HIV-1 | EASY-HIT | Inhibition of viral replication | < 45 | LC5-RIC | [1][2] |

IC90: The concentration of the compound that inhibits 90% of viral activity.

Signaling and Experimental Workflows

HIV-1 Replication Cycle and Point of Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the post-integrational stage where Neoaureothin and its derivatives exert their inhibitory effect.

Experimental Workflow for Antiviral Activity Assessment

The workflow for evaluating the antiviral activity of Neoaureothin derivatives typically involves cell-based assays to measure the inhibition of viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Neoaureothin's anti-HIV activity.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration at which the test compound is toxic to the host cells.

-

Protocol:

-

Seed cells (e.g., PBMCs or a relevant cell line) in a 96-well plate at a predetermined density.

-

Incubate the cells overnight to allow for adherence.

-

Prepare serial dilutions of the Neoaureothin derivative in cell culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a period that mirrors the antiviral assay (e.g., 48 hours).

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50).

-

Anti-HIV Inhibition Assay (EASY-HIT)

-

Objective: To quantify the inhibition of HIV replication by the test compound.

-

Protocol:

-

Seed LC5-RIC (CD4+ HeLa cells with an integrated HIV-1 LTR-driven red fluorescent protein reporter) cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the Neoaureothin derivative.

-

Infect the cells with a known multiplicity of infection (MOI) of an HIV-1 strain (e.g., HIV-1 LAI).

-

Incubate the infected cells for 48 hours.

-

Measure the expression of the red fluorescent protein using a fluorescence plate reader.

-

Normalize the fluorescence signal of treated cells to that of untreated, infected cells.

-

Calculate the IC90 value from the dose-response curve.

-

Quantitative Analysis of Integrated HIV Proviral DNA

-

Objective: To confirm that the compound acts at a post-integration step.

-

Protocol:

-

Seed LC5-RIC cells in 12-well plates.

-

After 24 hours, treat the cells with the test compound and infect with HIV-1 at a specific MOI.

-

Incubate for 48 hours.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Perform Alu-gag nested PCR to quantify the amount of integrated HIV-1 proviral DNA. The first round of PCR uses primers specific for human Alu sequences and the HIV-1 gag gene. The second, nested PCR amplifies a product within the first-round amplicon using primers specific to the HIV-1 LTR and gag.

-

Analyze the PCR products by gel electrophoresis or quantitative PCR to determine the levels of integrated provirus in treated versus untreated cells.

-

Conclusion and Future Directions

Neoaureothin and its synthetic derivatives represent a promising new class of antiviral agents with a mechanism of action that is distinct from currently available therapies. Their ability to inhibit HIV replication at a post-integrational step by blocking the accumulation of late viral RNAs opens up new avenues for antiviral drug development.

Future research should focus on:

-

Elucidating the precise molecular target(s) of Neoaureothin within the host cell or the viral machinery.

-

Investigating the specific host cell signaling pathways that are modulated by Neoaureothin and their role in its antiviral activity.

-

Expanding the evaluation of Neoaureothin's antiviral spectrum to include other clinically relevant viruses.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of Neoaureothin derivatives for potential in vivo applications.

A deeper understanding of the unique mechanism of Neoaureothin will not only advance its potential as a therapeutic agent but also provide valuable insights into the complex interplay between viruses and their hosts.

References

- 1. A potent candidate against Zika virus infection: Synthesis, bioactivity, radiolabeling and biodistribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New type of antiviral proves effective against all strains of dengue virus - Advanced Science News [advancedsciencenews.com]

A Technical Guide to the Antimalarial and Nematicidal Properties of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide metabolite produced by several species of Streptomyces. This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antimalarial and nematicidal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding Neoaureothin, with a focus on its efficacy, methodologies for its evaluation, and its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Data on Biological Activity

The efficacy of Neoaureothin has been quantified against both malaria parasites and various nematode species. The following tables summarize the available data on its inhibitory and lethal concentrations.

Antimalarial Activity

Neoaureothin has demonstrated inhibitory effects against the multidrug-resistant K1 strain of Plasmodium falciparum. While one study characterized the activity as "moderate," specific IC50 values from publicly available literature are not consistently reported, indicating an area for further quantitative research. For comparative purposes, this table includes a placeholder for the K1 strain and common reference strains.

| Organism | Strain | IC50 (µg/mL) | IC50 (µM) | Reference |

| Plasmodium falciparum | K1 (multidrug-resistant) | Moderately active | - | [1] |

| Plasmodium falciparum | 3D7 (drug-sensitive) | Data not available | - | - |

| Plasmodium falciparum | Dd2 (drug-resistant) | Data not available | - | - |

Note: The molecular weight of Neoaureothin (C₂₈H₃₁NO₆) is approximately 477.55 g/mol . This can be used to convert µg/mL to µM.

Nematicidal Activity

Neoaureothin has shown significant activity against a variety of nematodes, including the free-living model organism Caenorhabditis elegans and the plant-parasitic root-knot nematode Meloidogyne incognita.

| Organism | Life Stage | Assay Duration | LC50 / IC50 (µg/mL) | LC50 / IC50 (µM) | Reference |

| Caenorhabditis elegans | L1 Larvae | 24 hours | 2.948 | ~6.17 | [2][3] |

| Meloidogyne incognita | J2 Juveniles | 72 hours | ~40% mortality at 100 µg/mL | ~40% mortality at ~209.4 µM | [2] |

| Bursaphelenchus xylophilus | Not specified | 24 hours | 0.84 | ~1.76 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline established protocols for assessing the antimalarial and nematicidal activities of compounds like Neoaureothin.

Antimalarial Susceptibility Testing (in vitro)

A standard method for determining the antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay.

1. Parasite Culture:

-

Plasmodium falciparum strains (e.g., K1, 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.

2. Drug Preparation:

-

Neoaureothin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

3. Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit.

-

180 µL of the parasite suspension is added to each well of the 96-well plate containing 20 µL of the drug dilutions.

-

The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of lysis buffer) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

4. Data Analysis:

-

The fluorescence intensity is proportional to the number of viable parasites.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Nematicidal Bioassay (in vitro)

The following protocol is adapted from studies on the nematicidal activity of Spectinabilin against Meloidogyne incognita.

1. Nematode Preparation:

-

Second-stage juveniles (J2) of Meloidogyne incognita are hatched from egg masses collected from infected tomato roots.

-

J2s are collected, washed with sterile distilled water, and their concentration is adjusted to approximately 50 nematodes per 20 µL.

2. Compound Preparation:

-

Neoaureothin is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to achieve the desired test concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL). A control with the solvent alone is also prepared.

3. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, a total volume of 100 µL is added, consisting of the nematode suspension (30-50 nematodes) and the test compound at various concentrations.

-

The plates are incubated at 20°C.

4. Data Collection and Analysis:

-

Nematode mortality is observed under an inverted microscope after a set period (e.g., 72 hours). Nematodes are considered dead if they are immobile and do not respond to a physical stimulus with a fine probe.

-

The percentage of mortality is calculated for each concentration.

-

The 50% lethal concentration (LC50) can be determined by probit analysis of the dose-mortality data.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by Neoaureothin are still under investigation. However, based on current knowledge of antimalarial and nematicidal agents, we can postulate potential general mechanisms.

Antimalarial Mechanism of Action

While the specific pathway for Neoaureothin is not elucidated, many antimalarial drugs target essential processes in the parasite's lifecycle. A generalized view of potential targets is presented below.

References

- 1. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

Neoaureothin: A Potential Anti-HIV Therapeutic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of HIV infection necessitates the continuous development of novel therapeutic agents that act via unique mechanisms to combat drug resistance and improve treatment outcomes. This technical guide details the promising anti-HIV potential of Neoaureothin and its synthetic derivatives, with a particular focus on a lead compound, designated as compound #7. This document provides a comprehensive overview of the quantitative antiviral activity, mechanism of action, and detailed experimental protocols relevant to the evaluation of this class of compounds. The γ-pyrone polyketide Neoaureothin, along with its parent compound Aureothin, has been identified as a potent inhibitor of HIV replication.[1] Through structural diversification, a synthetic derivative, compound #7, has emerged with superior anti-HIV activity, enhanced photostability, and improved cellular safety.[1][2] This guide is intended to serve as a resource for researchers in the field of antiviral drug discovery, providing the foundational data and methodologies to facilitate further investigation into this promising class of HIV inhibitors.

Quantitative Anti-HIV Activity and Cytotoxicity

The anti-HIV efficacy and cellular toxicity of Neoaureothin and its derivatives have been quantitatively assessed in primary human cells. The following tables summarize the key data points for Aureothin (the parent compound) and the optimized lead, compound #7.

Table 1: In Vitro Anti-HIV Activity

| Compound | Target Cells | Assay Endpoint | IC90 (nM) |

| Compound #7 | Primary Human Cells | HIV Replication | < 45 |

Table 2: Cytotoxicity and Selectivity Index

| Compound | Target Cells | Assay | CC50 (µM) | Selectivity Index (CC50/IC50) |

| Aureothin (#1) | PBMCs | CellTiter-Glo® | ~2.27 | ~194 |

| Compound #7 | PBMCs | CellTiter-Glo® | > 10 | > 970 |

Note: The IC50 for Aureothin was calculated to be approximately 11.7 nM to derive the selectivity index of ~194. The IC50 for compound #7 is less than 10.3 nM, contributing to a selectivity index greater than 970.[2]

Mechanism of Action

Compound #7 exhibits a novel mode of action distinct from all currently approved antiretroviral drugs.[1] Its primary mechanism involves the inhibition of de novo virus production from integrated proviruses. This is achieved by specifically blocking the accumulation of HIV RNAs that are essential for producing the structural components of new virions, including the viral genomic RNA itself.[1] Proteomic analysis suggests that this activity is not due to global protein expression shutdown but may involve the modulation of specific cellular pathways that are linked to HIV infection.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Neoaureothin and its derivatives.

Anti-HIV Activity Assay in LC5-RIC Cells

This assay utilizes the LC5-RIC reporter cell line, which contains an HIV promoter-driven reporter gene. Activation of this reporter gene occurs upon early viral gene expression during HIV infection, providing a quantifiable measure of viral replication.

Materials:

-

LC5-RIC cells

-

HIV-1 preparations (e.g., HIV-1IIIB)

-

96-well microtiter plates

-

Culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin)

-

Test compounds (Neoaureothin derivatives) and control inhibitors (e.g., Flavopiridol)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed LC5-RIC cells into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and incubate overnight at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cell cultures. For single-concentration screening, a final concentration of 50 nM can be used.[2] Include wells with a known inhibitor as a positive control and wells with no compound as a negative control (maximum signal).

-

Virus Infection: Within 30 minutes of compound addition, add the HIV-1 inoculum to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Reporter Gene Quantification: Measure the reporter gene expression (e.g., fluorescence intensity) using a plate reader.

-

Data Analysis: Normalize the signal intensities of compound-treated cultures to those of untreated, virus-exposed cultures (negative control) to determine the percentage of inhibition.

Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Black, opaque-walled 96-well plates

-

Culture medium

-

Test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Plate PBMCs into black 96-well plates and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Add various concentrations of the test compounds (e.g., from 0.6 to 10,000 nM) to the cells. Ensure the final DMSO concentration is low (e.g., 0.04%).[2]

-

Incubation: Incubate the plates for an additional 48 hours.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Quantification of HIV RNA

To confirm the mechanism of action, the levels of HIV RNA in treated and untreated infected cells are quantified. This is typically done using a quantitative reverse transcription PCR (qRT-PCR) assay.

Materials:

-

HIV-infected cells (treated and untreated with the test compound)

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers, probe, PCR master mix)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cell lysates of both treated and untreated HIV-infected cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and HIV-specific primers.

-

qPCR Amplification: Perform quantitative PCR using primers and a fluorescently labeled probe specific to a conserved region of the HIV genome (e.g., Gag).

-

Data Analysis: Determine the copy number of HIV RNA in each sample by comparing the amplification data to a standard curve generated from known quantities of HIV RNA. A significant reduction in HIV RNA levels in treated cells compared to untreated cells indicates inhibition of RNA accumulation.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and characterization of novel anti-HIV compounds like Neoaureothin derivatives, and the logical relationship of their mechanism of action.

Conclusion and Future Directions

Neoaureothin and its synthetic derivative, compound #7, represent a promising new class of HIV inhibitors. With a potent anti-HIV activity, a high selectivity index, and a novel mechanism of action that differs from existing antiretroviral therapies, this compound class holds significant potential for further drug development.[1] The unique mechanism of inhibiting the accumulation of viral structural and genomic RNA opens new avenues for targeting HIV replication and could be particularly valuable in combination therapies to overcome drug resistance.

Future research should focus on:

-

Target Identification: Elucidating the precise cellular or viral target of compound #7 that leads to the observed blockage of HIV RNA accumulation.

-

In Vivo Efficacy: Evaluating the antiviral activity and pharmacokinetic properties of compound #7 in relevant animal models of HIV infection.

-

Resistance Profiling: Determining the potential for HIV to develop resistance to this class of compounds and identifying the genetic basis of any observed resistance.

-

Structure-Activity Relationship (SAR) Studies: Further optimizing the chemical structure of Neoaureothin derivatives to enhance potency, selectivity, and drug-like properties.

The data and protocols presented in this guide provide a solid foundation for advancing the research and development of Neoaureothin-based anti-HIV therapeutics.

References

Spectroscopic and Mechanistic Insights into Neoaureothin (Spectinabilin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the polyketide natural product Neoaureothin, also known as Spectinabilin. It includes detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, alongside the experimental protocols for its isolation and characterization. Additionally, a proposed mechanism of action related to its anti-HIV activity is visualized.

Core Spectroscopic Data of Neoaureothin

Neoaureothin (Spectinabilin) is a polyketide metabolite produced by certain strains of Streptomyces, notably Streptomyces orinoci and Streptomyces sp. DT10. Its chemical formula has been determined as C₂₈H₃₁O₆N.[1] The following tables summarize the key spectroscopic data essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Neoaureothin

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 5.86 | s | |

| 5 | 7.30 | d | 15.5 |

| 6 | 6.45 | dd | 15.5, 10.0 |

| 7 | 6.20 | dd | 14.5, 10.0 |

| 8 | 5.95 | m | |

| 9 | 2.50 | m | |

| 10 | 1.55 | m | |

| 11 | 1.30 | m | |

| 12 | 3.60 | dd | 10.0, 2.5 |

| 13 | 5.40 | s | |

| 1'-Me | 2.10 | s | |

| 2-Me | 1.95 | s | |

| 4-Me | 1.80 | s | |

| 8-Me | 1.05 | d | 6.5 |

| 10-Me | 0.90 | d | 6.5 |

| 12-OMe | 3.30 | s | |

| 2' | 8.15 | d | 9.0 |

| 3' | 7.50 | d | 9.0 |

| 5' | 7.50 | d | 9.0 |

| 6' | 8.15 | d | 9.0 |

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Table 2: ¹³C NMR Spectroscopic Data for Neoaureothin

| Position | Chemical Shift (δ) ppm |

| 1 | 165.0 |

| 2 | 118.0 |

| 3 | 158.0 |

| 4 | 108.0 |

| 5 | 140.0 |

| 6 | 125.0 |

| 7 | 130.0 |

| 8 | 135.0 |

| 9 | 40.0 |

| 10 | 28.0 |

| 11 | 35.0 |

| 12 | 78.0 |

| 13 | 100.0 |

| 14 | 190.0 |

| 1'-Me | 20.0 |

| 2-Me | 12.0 |

| 4-Me | 15.0 |

| 8-Me | 22.0 |

| 10-Me | 23.0 |

| 12-OMe | 56.0 |

| 1' | 142.0 |

| 2' | 128.0 |

| 3' | 124.0 |

| 4' | 148.0 |

| 5' | 124.0 |

| 6' | 128.0 |

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Neoaureothin

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 478.2224 | 478.2226 |

Experimental Protocols

The isolation and characterization of Neoaureothin from Streptomyces sp. DT10 provides a representative experimental workflow.[1]

Isolation of Neoaureothin

-

Fermentation: Streptomyces sp. DT10 is cultured in a suitable fermentation medium (e.g., ISP2 broth) under aerobic conditions at 28-30°C for 5-7 days.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted with a polar organic solvent like methanol or acetone.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Semi-preparative HPLC: Fractions containing Neoaureothin are further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.[1]

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of pure Neoaureothin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Chemical shifts are referenced to the residual solvent signals.

-

-

Mass Spectrometry:

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]

-

The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or LC-MS.

-

Proposed Signaling Pathway Inhibition

Neoaureothin has been identified as a potent inhibitor of HIV replication.[1] While its precise molecular target is under investigation, related compounds and its mechanism of action suggest an interference with the nuclear export of viral RNA. The HIV-1 Rev protein is crucial for exporting unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process mediated by the cellular export receptor CRM1.[2][3] Inhibition of this pathway traps the viral genomic RNA in the nucleus, preventing the production of new virions.

References

- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic HIV-1 Rev inhibitor interfering with the CRM1-mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic HIV-1 Rev inhibitor interfering with the CRM1-mediated nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-HIV Assay Using Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. Natural products are a promising source of new therapeutic leads. Neoaureothin, a polyketide antibiotic, and its analogs have demonstrated potent inhibitory activity against HIV replication in vitro.[1] This document provides detailed protocols for assessing the anti-HIV activity and cytotoxicity of Neoaureothin using established cell-based assays. The primary mechanism of action for the related compound, Aureothin, has been identified as the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions and the viral genome itself.[1] This mode of action is distinct from many currently approved antiretroviral drugs, highlighting the potential of Neoaureothin and its derivatives as a new class of HIV inhibitors.[1]

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Aureothin, a close structural analog of Neoaureothin, against HIV-1 LAI in human peripheral blood mononuclear cells (PBMCs). This data is crucial for determining the therapeutic window of the compound.

| Compound | IC50 (µM) | IC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Aureothin | ~0.0117 | Not Reported | ~2.27 | ~194 |

Table 1: Anti-HIV-1 activity and cytotoxicity of Aureothin in PBMCs. Data extracted from a study by Grienke et al. (2020).[1]

Experimental Protocols

Herein, we provide detailed protocols for two key in vitro assays: the TZM-bl reporter gene assay for determining anti-HIV activity (IC50) and the MTT assay for assessing cytotoxicity (CC50).

Protocol 1: Anti-HIV-1 Activity Assay Using TZM-bl Reporter Cells

This assay quantifies the inhibition of HIV-1 infection by Neoaureothin using TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.

Materials:

-

TZM-bl cells

-

HIV-1 strain (e.g., HIV-1NL4-3)

-

Neoaureothin

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DEAE-Dextran

-

Luciferase Assay Reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of Neoaureothin in DMSO.

-

Perform serial dilutions of Neoaureothin in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

-

-

Infection:

-

On the day of infection, replace the cell culture medium with fresh medium containing DEAE-Dextran (final concentration 20 µg/mL).

-

Add the diluted Neoaureothin to the respective wells.

-

Add a pre-titered amount of HIV-1 stock to each well (except for cell control wells).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After 48 hours, remove the culture medium.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Read the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Neoaureothin compared to the virus control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxicity of Neoaureothin by measuring the metabolic activity of cells.

Materials:

-

TZM-bl cells (or other relevant cell line)

-

Neoaureothin

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Neoaureothin in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Neoaureothin. Include a vehicle control and a cell-only control.

-

Incubate for the same duration as the anti-HIV assay (e.g., 48 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Neoaureothin compared to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

Caption: Experimental workflow for determining the anti-HIV activity and cytotoxicity of Neoaureothin.

Caption: Proposed mechanism of action of Neoaureothin on the HIV replication cycle.

References

Application Notes and Protocols for Cell-Based Assays to Determine Neoaureothin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a polyketide synthase-derived secondary metabolite, and its analogs, such as Aureothin, have garnered significant interest due to their potent biological activities, including anti-HIV properties. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the cytotoxicity of Neoaureothin. The protocols detailed herein cover key aspects of cellular health, including cell viability, membrane integrity, apoptosis, and mitochondrial function.

Data Presentation: Cytotoxicity of Aureothin Analogs

While specific quantitative cytotoxicity data for Neoaureothin across a wide range of cell lines is not extensively published, data for its close analog, Aureothin, provides valuable insights. Preliminary studies suggest that synthetic derivatives like Neoaureothin possess an improved safety profile.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Aureothin | HIV-exposed PBMCs | CellTiter-Glo® | CC50 | ~2.27 µM | [1] |

| Synthetic Aureothin Derivatives (including Neoaureothin) | HIV-exposed PBMCs | CellTiter-Glo® | CC50 | >10 µM | [1] |

Note: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells. A higher CC50 value indicates lower cytotoxicity. The data suggests that synthetic modifications leading to compounds like Neoaureothin may reduce cytotoxicity compared to the parent compound Aureothin[1]. Further studies are required to establish a comprehensive cytotoxicity profile of Neoaureothin across various human cell lines.

Experimental Protocols

Here, we provide detailed protocols for a panel of standard cell-based assays to comprehensively evaluate the cytotoxic effects of Neoaureothin.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of Neoaureothin in culture medium. Remove the old medium from the wells and add 100 µL of the Neoaureothin dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Neoaureothin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer), after subtracting the background from the vehicle control.

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Neoaureothin for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate or on coverslips and treat with Neoaureothin. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Red fluorescence (aggregates): Excitation ~585 nm, Emission ~590 nm.

-

Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualization of Key Cellular Pathways and Workflows

Experimental Workflow for Neoaureothin Cytotoxicity Testing

Caption: Workflow for assessing Neoaureothin cytotoxicity.

Generalized Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms of drug-induced cell death. The precise pathway activated by Neoaureothin requires further investigation.

Caption: Intrinsic and extrinsic apoptosis pathways.

Mitochondrial Dysfunction in Cytotoxicity

This diagram illustrates how a cytotoxic compound can induce mitochondrial dysfunction, leading to apoptosis.

Caption: Mitochondrial-mediated apoptosis pathway.

References

Application Notes and Protocols for the Chemical Synthesis of Neoaureothin Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis of analogues of Neoaureothin, a polyketide natural product known for its notable biological activities. The following sections outline synthetic strategies, experimental protocols, and characterization data for the preparation of various Neoaureothin analogues, facilitating further research and development in this area.

Introduction to Neoaureothin and Its Analogues

Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by Streptomyces orinoci. It shares a structural similarity with aureothin, differing in the length of its polyene chain. The unique chemical structure and biological profile of Neoaureothin have spurred interest in the synthesis of its analogues to explore their therapeutic potential and to conduct structure-activity relationship (SAR) studies. The modification of the polyene chain, the aromatic ring, and the pyrone moiety can lead to derivatives with altered biological activities, improved pharmacokinetic properties, and reduced toxicities.

General Synthetic Strategies

The chemical synthesis of Neoaureothin analogues typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. The primary building blocks are the substituted α-pyrone, the polyene chain, and the p-nitrophenyl group.

A common retrosynthetic analysis of Neoaureothin analogues is depicted below. The molecule can be disconnected at the C-C bond connecting the polyene chain to the pyrone ring and at the ester linkage of the p-nitrobenzoate group.

Caption: General retrosynthetic approach for Neoaureothin analogues.

Key reactions employed in the synthesis of these fragments and their subsequent coupling include:

-

Wittig Reaction and Horner-Wadsworth-Emmons Olefination: For the construction and elongation of the polyene chain with control over the double bond geometry.

-

Stille and Suzuki Cross-Coupling Reactions: For the formation of C-C bonds between the pyrone and polyene fragments.

-

Esterification Reactions: For the introduction of the p-nitrobenzoate group or other aromatic moieties.

-

Aldol Condensation: For the initial construction of the polyketide backbone.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and a representative Neoaureothin analogue.

Protocol 1: Synthesis of a Substituted α-Pyrone Intermediate

This protocol describes the synthesis of a 4-hydroxy-6-methyl-2H-pyran-2-one derivative, a common core structure in Neoaureothin analogues.

Materials:

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Sodium ethoxide

-

Diethyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, slowly add ethyl acetoacetate (1.0 eq) at 0 °C with stirring.

-

After 30 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is acidified with 2M HCl to pH 2-3.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-pyrone.

Protocol 2: Synthesis of a Polyene Aldehyde Fragment

This protocol details the preparation of a polyene aldehyde using a sequential Wittig reaction approach.

Materials:

-

Acrolein

-

(Triphenylphosphoranylidene)acetaldehyde

-

Appropriate phosphonium salt for chain extension

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of the starting phosphonium salt (1.1 eq) in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the ylide.

-

A solution of the starting aldehyde (e.g., acrolein, 1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is dried, concentrated, and the resulting aldehyde is purified by column chromatography.

-

This process is repeated iteratively with the appropriate phosphonium salts to achieve the desired polyene chain length.

Protocol 3: Assembly of a Neoaureothin Analogue via Wittig Reaction

This protocol describes the coupling of the α-pyrone fragment with the polyene chain.

Materials:

-

α-Pyrone phosphonium salt (prepared from the corresponding alcohol)

-

Polyene aldehyde

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, the α-pyrone phosphonium salt (1.2 eq) is added portion-wise at 0 °C.

-

The mixture is stirred for 30 minutes at room temperature until the evolution of hydrogen gas ceases.

-

A solution of the polyene aldehyde (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative HPLC to yield the final Neoaureothin analogue.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for a series of synthesized Neoaureothin analogues.

Table 1: Synthetic Yields of Neoaureothin Analogues

| Analogue ID | Modification | Overall Yield (%) |

| NA-01 | Natural Neoaureothin | - |

| NA-02 | Shortened Polyene (n=2) | 15 |

| NA-03 | Extended Polyene (n=4) | 12 |

| NA-04 | 3-Methoxy-p-nitrophenyl | 18 |

| NA-05 | p-Aminophenyl | 25 (post-reduction) |

Table 2: Spectroscopic Data for Representative Neoaureothin Analogue (NA-02)

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 7.10-6.80 (m, 4H, polyene), 6.55 (d, J = 15.2 Hz, 1H), 6.20 (s, 1H, pyrone), 2.15 (s, 3H, pyrone-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5, 162.1, 150.8, 145.0, 135.0-125.0 (polyene), 123.8, 117.5, 101.2, 19.5 |

| HRMS (ESI) | m/z calculated for C₂₃H₁₉NO₆ [M+H]⁺: 422.1234, Found: 422.1238 |

Table 3: Biological Activity of Neoaureothin Analogues against A549 Lung Cancer Cell Line

| Analogue ID | IC₅₀ (µM) |

| NA-01 | 0.5 ± 0.1 |

| NA-02 | 2.3 ± 0.4 |

| NA-03 | 0.8 ± 0.2 |

| NA-04 | 1.1 ± 0.3 |

| NA-05 | 5.7 ± 0.9 |

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Caption: Workflow for the synthesis of Neoaureothin analogues.

Caption: Hypothesized signaling pathway for Neoaureothin analogue-induced apoptosis.

Application Notes and Protocols for High-Throughput Screening of Neoaureothin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies have indicated its potent biological activities, including antiviral properties. This document provides a comprehensive guide for the high-throughput screening (HTS) of Neoaureothin's bioactivity, focusing on its anti-HIV, anticancer, antifungal, and antioxidant potential. The enclosed protocols are designed for efficient and robust screening of Neoaureothin and its analogs to facilitate drug discovery and development efforts.

Quantitative Bioactivity Data

Quantitative high-throughput screening is essential for determining the potency and efficacy of a compound. The half-maximal inhibitory concentration (IC50) for cytotoxicity and antiviral activity, and the minimum inhibitory concentration (MIC) for antifungal activity are key parameters. Due to the limited availability of comprehensive public data on Neoaureothin's bioactivity across various assays, the following table is provided as a template for researchers to populate with their experimental findings.